molecular formula C15H14N2OS B2724673 6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2320146-77-6

6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2724673
CAS No.: 2320146-77-6
M. Wt: 270.35
InChI Key: FZMIQZPLTNMWRM-UHFFFAOYSA-N
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Description

6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is an organic compound that features a unique structure combining a phenyl ring substituted with a methylthio group and a pyrrolo[3,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the condensation of a methylthio-substituted benzaldehyde with a pyrrolo[3,4-b]pyridine derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the methanone linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Types of Reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

    6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine: can be compared to other compounds with similar structural motifs, such as:

Uniqueness: The uniqueness of this compound lies in its combination of a methylthio-substituted phenyl ring and a pyrrolo[3,4-b]pyridine moiety, which imparts distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMIQZPLTNMWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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